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Compound of Interest

Compound Name: 2-Amino-6-chloropyridine

Cat. No.: B103851 Get Quote

An objective comparison of the X-ray crystallographic data for various 2-Amino-6-
chloropyridine derivatives reveals key insights into their three-dimensional structures and

intermolecular interactions. This guide provides a comparative summary of their

crystallographic parameters, details the experimental protocols for structure determination, and

visualizes the analytical workflow.

Comparative Crystallographic Data
The structural analysis of different 2-Amino-6-chloropyridine derivatives showcases a

diversity in crystal systems and unit cell parameters, influenced by the nature of the

substituents. The following table summarizes the key crystallographic data for three distinct

derivatives, providing a basis for structural comparison.
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Parameter
Derivative 1: 2-
aminopyridinium 6-
chloronicotinate[1]

Derivative 2: 2-
amino-6-[(1-
phenylethyl)amino]
-4-(thiophen-2-
yl)pyridine-3,5-
dicarbonitrile[2]

Derivative 3: 2-
amino-4-(4-
chlorophenyl)-1-(4-
methylphenyl)-
hexahydroquinolin
e derivative[3]

Chemical Formula C₅H₇N₂⁺·C₆H₃ClNO₂⁻ C₁₉H₁₅N₅S C₂₃H₂₀ClN₃O

Molecular Weight 251.67 g/mol 345.42 g/mol 389.87 g/mol

Crystal System Monoclinic Orthorhombic Monoclinic

Space Group Not Specified P2₁2₁2 Not Specified

a (Å) 8.6844 7.89079 8.7759

b (Å) 10.8112 16.4990 10.6399

c (Å) 11.9235 13.1394 20.7929

α (°) / β (°) / γ (°) 90 / 95.2046 / 90 90 / 90 / 90 90 / 93.842 / 90

Volume (V) (Å³) 1114.87 1710.62 1937.17

Z 4 4 4

Final R₁ value 0.031 Not Provided 0.053

In Derivative 1, a salt formed between 2-aminopyridinium and 6-chloronicotinate, the cation

and anion are linked by N—H⋯O hydrogen bonds, forming a distinct R₂²(8) ring motif.[1] The

crystal structure is further stabilized by π–π stacking interactions.[1] Derivative 2 features a

more complex structure where molecules are linked by N—H⋯N hydrogen bonds into dimers,

which then form chains.[2] In this case, N—H⋯π and π–π interactions also play a significant

role in crystal cohesion.[2] Derivative 3, a hexahydroquinoline derivative, forms inversion

dimers through N—H⋯N hydrogen bonds, which then assemble into a three-dimensional

network via C—H⋯O and C—H⋯π interactions.[3]
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The determination of a crystal structure is a systematic process that begins with sample

preparation and concludes with structural validation. The generalized workflow employed in the

analysis of these derivatives is depicted below.
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Sample Preparation

Data Collection & Processing

Structure Determination

Finalization

Synthesis of Derivative

Crystal Growth (e.g., Slow Evaporation)

Crystal Selection & Mounting

X-ray Diffraction Data Collection

Data Processing & Reduction

Structure Solution (Direct Methods)

Structure Refinement (Full-Matrix Least-Squares)

Validation & Analysis (CIF)

Click to download full resolution via product page

Caption: Workflow for single-crystal X-ray crystallographic analysis.
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Experimental Protocols
The methodologies cited for the structural determination of 2-Amino-6-chloropyridine
derivatives generally follow a standard procedure.

Synthesis and Crystallization
The derivatives are first synthesized through appropriate chemical reactions. For instance,

Schiff base derivatives can be prepared by the condensation of an aminopyridine with a

suitable aldehyde.[4][5] Single crystals suitable for X-ray diffraction are typically obtained by

slow evaporation of the solvent from a saturated solution of the purified compound.[4]

X-ray Data Collection
A suitable single crystal is mounted on a diffractometer (e.g., Bruker SMART APEX II or Agilent

Xcalibur).[1][3][4] The diffraction data is collected at a controlled temperature (e.g., 100 K or

293 K) using a specific radiation source, typically graphite-monochromated Mo Kα (λ = 0.71073

Å) or Cu Kα (λ = 1.54184 Å) radiation.[1][2][4] A multi-scan absorption correction is often

applied to the collected data using programs like SADABS.[1]

Structure Solution and Refinement
The crystal structure is solved using direct methods with software packages such as SHELXS

or SHELXT.[2][4] The solved structure is then refined by a full-matrix least-squares procedure

on F² using programs like SHELXL.[2][4] Hydrogen atoms are typically placed in calculated

positions and refined using a riding model. The final refinement results in low R-factors,

indicating a good fit between the crystallographic model and the experimental diffraction data.

[1][3][4] The final structural data is deposited in crystallographic databases like the Cambridge

Crystallographic Data Centre (CCDC) for public access.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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